molecular formula C13H13N3O3 B2890214 2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide CAS No. 887407-99-0

2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide

Cat. No. B2890214
CAS RN: 887407-99-0
M. Wt: 259.265
InChI Key: MTGCBZRECALBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide” is a chemical compound with the empirical formula C13H13N3O3 and a molecular weight of 259.26 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide” can be represented by the SMILES string: COC1=CC=C(C2=NN(CC(N)=O)C=C2C=O)C=C1 . This indicates that the compound contains a methoxyphenyl group attached to a pyrazolyl group, which is further linked to an acetamide group.


Physical And Chemical Properties Analysis

“2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide” is a solid substance . Its empirical formula is C13H13N3O3 and it has a molecular weight of 259.26 .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and use appropriate safety measures.

properties

IUPAC Name

2-[4-formyl-3-(4-methoxyphenyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11-4-2-9(3-5-11)13-10(8-17)6-16(15-13)7-12(14)18/h2-6,8H,7H2,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCBZRECALBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.